molecular formula C16H17N3O5S2 B2591214 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide CAS No. 864940-62-5

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2591214
CAS No.: 864940-62-5
M. Wt: 395.45
InChI Key: YEOKXRHZQBEZSE-UHFFFAOYSA-N
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Description

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a synthetic organic compound with the molecular formula C16H17N3O5S2 This compound is characterized by the presence of a thiophene ring, a benzamido group, and a morpholinosulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between a benzoyl chloride derivative and an amine.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamido derivatives.

Scientific Research Applications

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 2-(4-(Morpholinosulfonyl)benzamido)benzothiophene-3-carboxamide

Uniqueness

2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c17-14(20)13-5-10-25-16(13)18-15(21)11-1-3-12(4-2-11)26(22,23)19-6-8-24-9-7-19/h1-5,10H,6-9H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOKXRHZQBEZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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